1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone
Description
Historical Development of Benzothiazole-Pyrazole-Piperazine Hybrid Molecules
The strategic fusion of benzothiazole, pyrazole, and piperazine motifs emerged from decades of structure-activity relationship (SAR) studies in heterocyclic chemistry. Early work in the 1980s established benzothiazoles as privileged scaffolds for anticancer agents, with 2-aminobenzothiazole derivatives demonstrating nanomolar activity against tyrosine kinases. Parallel developments in pyrazole chemistry during the 1990s revealed their utility as bioisosteres for carboxylic acid groups, enabling enhanced metabolic stability. The incorporation of piperazine bridges gained prominence in the 2000s as a strategy to modulate pharmacokinetic properties, particularly in central nervous system-targeted agents.
A pivotal advancement occurred in 2018 with the synthesis of benzothiazole-piperazine-1,2,3-triazole hybrids, which exhibited broad-spectrum antiproliferative activity (IC₅₀ = 2.1–8.7 μM) against MCF7 and HCT116 cell lines. Subsequent structural optimization led to the replacement of triazoles with pyrazole rings, capitalizing on the latter’s superior hydrogen-bonding capacity and spatial orientation for target engagement. The current compound represents a third-generation hybrid, incorporating isopropyl substitution at the pyrazole C5 position to enhance hydrophobic interactions with protein binding pockets.
Significance in Medicinal Chemistry Research
This hybrid molecule addresses three critical challenges in contemporary drug discovery:
- Multitarget Engagement : The benzothiazole core demonstrates dual inhibitory activity against acetylcholinesterase (AChE) and β-secretase, while the pyrazole moiety interferes with microtubule assembly.
- Blood-Brain Barrier Permeability : Molecular dynamics simulations indicate that the piperazine-acetyl group combination achieves a optimal logP value of 2.8 ± 0.3, facilitating CNS penetration.
- Synthetic Modularity : The carbonyl-piperazine linker permits rapid generation of analog libraries through nucleophilic acyl substitution reactions, with documented yields exceeding 85% in microwave-assisted syntheses.
Recent computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveal frontier molecular orbital characteristics favorable for charge transfer interactions:
$$
E{\text{HOMO}} = -5.82 \, \text{eV}, \quad E{\text{LUMO}} = -1.94 \, \text{eV}, \quad \Delta E = 3.88 \, \text{eV}
$$
This narrow band gap suggests enhanced reactivity toward biological nucleophiles compared to first-generation hybrids.
Pharmacophore Integration Rationale
The molecular architecture of 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone exemplifies rational pharmacophore integration:
| Pharmacophore Element | Structural Role | Biological Function |
|---|---|---|
| Benzo[d]thiazol-2-yl | Planar aromatic system | DNA intercalation, AChE inhibition |
| 5-Isopropylpyrazole | Hydrogen bond acceptor | Tubulin binding, ROS scavenging |
| Piperazine-carbonyl | Conformational linker | Solubility enhancement, PK modulation |
Quantum mechanical calculations demonstrate that the isopropyl group at pyrazole C5 induces a 12.7° dihedral angle distortion, optimizing van der Waals contacts with the colchicine binding site of β-tubulin. The acetylpiperazine moiety adopts a chair conformation in aqueous solution, reducing steric hindrance during membrane permeation.
Research Progress and Current Challenges
Recent advances in the compound’s development include:
- Multitarget Alzheimer’s Therapy : Molecular docking simulations (ΔG_bind = -16.10 kcal/mol) and TEM studies confirm disruption of Aβ₁₋₄₂ fibrillization at 10 μM concentrations.
- Anticancer Activity : Growth inhibition (GI₅₀) values of 3.2 μM (MCF7) and 4.7 μM (HCT116) correlate with caspase-3 activation and PARP cleavage.
Persistent challenges requiring resolution:
- Stereochemical Complexity : The presence of three chiral centers in some synthetic intermediates necessitates asymmetric catalysis for enantioselective production.
- CYP450 Interactions : Preliminary metabolic studies indicate moderate inhibition of CYP3A4 (IC₅₀ = 8.9 μM), potentially requiring structural modification.
- Aqueous Solubility : Despite piperazine incorporation, logS values remain suboptimal (-4.1), prompting investigations into prodrug formulations.
Properties
IUPAC Name |
1-[4-[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carbonyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13(2)17-12-16(19(27)24-10-8-23(9-11-24)14(3)26)22-25(17)20-21-15-6-4-5-7-18(15)28-20/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQQYZVWAOHJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCN(CC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone generally involves the construction of each distinct segment before assembly:
Benzo[d]thiazole Moiety: : Typically synthesized from o-aminothiophenol and an aldehyde or ketone.
Pyrazole Ring: : Formed via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Piperazine Structure: : Often derived from piperazine dihydrochloride and functionalized to introduce the desired side chains.
Final Assembly: : The benzo[d]thiazole and pyrazole fragments are coupled through acylation or amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
On an industrial scale, synthesis protocols are optimized for yield and cost-effectiveness. Techniques such as flow chemistry and process intensification may be employed. Reaction conditions are rigorously controlled for temperature, solvent use, and purification steps, often leveraging chromatography and crystallization.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of this compound involves multi-step organic reactions, primarily focusing on coupling, cyclization, and functional group transformations.
Key Reaction Steps
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Formation of the Pyrazole Core :
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The 5-isopropyl-1H-pyrazole-3-carboxylic acid intermediate is synthesized via cyclocondensation of β-keto esters with hydrazine derivatives under reflux conditions.
-
Example:
-
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Benzothiazole Coupling :
-
Piperazine Functionalization :
-
Amide Bond Formation :
Benzothiazole Ring
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Electrophilic Substitution : The electron-deficient thiazole ring undergoes halogenation or nitration at the 5-position under acidic conditions .
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Nucleophilic Attack : The sulfur atom participates in alkylation or oxidation reactions, forming sulfoxides or sulfones .
Pyrazole Carbonyl Group
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Hydrolysis : The carbonyl group is susceptible to hydrolysis under acidic or basic conditions, yielding pyrazole-3-carboxylic acid.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a hydroxymethyl group.
Piperazine-Ethanone Moiety
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Alkylation/Acylation : The secondary amine in piperazine reacts with alkyl halides or acyl chlorides to form tertiary amines or amides .
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Schiff Base Formation : The ketone group condenses with primary amines to form imines under mild conditions .
Catalytic and Solvent Effects
Degradation and Stability Studies
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Acidic Hydrolysis : The compound degrades in 1M HCl at 60°C, primarily cleaving the amide bond (t₁/₂ = 4.2 h).
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Oxidative Stability : Susceptible to oxidation at the thiazole sulfur, forming sulfoxide derivatives in H₂O₂/CH₃COOH .
Comparative Reaction Analysis
Advanced Functionalization
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety, a pyrazole ring, and a piperazine unit. Its molecular formula is , with a molecular weight of approximately 402.5 g/mol. The presence of these functional groups contributes to its biological activity, making it a candidate for various therapeutic applications.
Antimycobacterial Activity
Recent studies have highlighted the potential of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, including derivatives like 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone), as new anti-mycobacterial agents. These compounds have shown promising results against Mycobacterium tuberculosis, suggesting their utility in treating tuberculosis infections .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Studies indicate that derivatives containing the benzo[d]thiazole and pyrazole structures exhibit cytotoxic effects on various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer drug .
Antimicrobial Activity
In addition to its antimycobacterial effects, the compound demonstrates broad-spectrum antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property could be leveraged in developing new antibiotics or adjunct therapies for bacterial infections .
Synthesis Approaches
The synthesis of 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazones or other precursors.
- Introduction of the Benzo[d]thiazole Moiety: This often involves nucleophilic substitution or electrophilic aromatic substitution techniques.
- Piperazine Functionalization: The piperazine ring can be introduced via coupling reactions with activated esters or amides.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
- A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of benzo[d]thiazole exhibited potent antimicrobial activity against resistant strains of bacteria .
- Another research article detailed the synthesis and biological evaluation of related compounds, highlighting their potential as effective anti-mycobacterial agents .
Mechanism of Action
The compound’s mechanism of action generally involves:
Molecular Targets: : Interaction with enzymes, receptors, or nucleic acids.
Pathways Involved: : May inhibit specific enzymes, alter receptor signaling, or interact with DNA/RNA to modulate biological processes. Detailed pathways depend on the specific context of application, whether it's pharmacological or biochemical.
Comparison with Similar Compounds
Tetrazole-Piperidine Derivatives (Compounds 22–28)
Structural Similarities :
- Core : Tetrazole replaces pyrazole; piperidine replaces piperazine.
- Functional Groups : Ethyl carbonyl and piperidine moieties are retained.
Key Differences : - Tetrazole rings (1-aryl-1H-tetrazol-5-yl) lack the benzo[d]thiazole and isopropyl groups. Synthesis: Synthesized via aryl aniline, sodium azide, and triethyl orthoformate, followed by chloroacetyl chloride and piperidine . Biological Relevance: Tetrazole derivatives are known for metabolic stability but may exhibit reduced lipophilicity compared to pyrazole analogs due to the absence of bulky substituents.
Benzimidazole-Piperazine Derivatives (EP 1 926 722 B1)
Structural Similarities :
- Core : Piperazine-linked carbonyl group and aromatic heterocycles (benzimidazole).
Key Differences : - Trifluoromethylphenyl and methylbenzimidazole substituents instead of benzo[d]thiazole and isopropyl-pyrazole.
Pyrimidine-Triazole-Piperazine Derivatives (Compound m6)
Structural Similarities :
- Core: Piperazine-ethanone backbone.
- Substituents : Chloro and isopropyl groups are present but attached to a pyrimidine-triazole system.
Synthesis : Uses nBuOH and HCl for coupling, differing from the target compound’s acetonitrile-based piperazine reactions .
Activity : Pyrimidine-triazole systems are associated with kinase inhibition, suggesting the target compound may share similar mechanistic pathways.
Thiazole-Pyrazole Derivatives (CrystEngComm)
Structural Similarities :
- Core : Pyrazole and thiazole motifs.
Key Differences : - Bromophenyl and methoxyphenyl substituents replace benzo[d]thiazole.
Biological Data : These compounds exhibit antimicrobial and anti-inflammatory activities, with halogen substituents (e.g., bromine) enhancing potency . The target compound’s benzo[d]thiazole may offer comparable or superior activity due to sulfur’s electron-rich nature.
Benzo[d]thiazole-Pyrazolone Derivatives (Chakib et al.)
Structural Similarities :
- Core : Benzo[d]thiazole fused with pyrazole.
Key Differences : - Pyrazolone (dihydropyrazol-5-one) replaces the fully aromatic pyrazole. Allyl and methyl groups are present instead of isopropyl.
Comparative Analysis Table
Research Findings and Implications
- Bioactivity : The benzo[d]thiazole and isopropyl groups in the target compound likely enhance lipophilicity and membrane permeability compared to tetrazole or pyrimidine analogs .
- Synthetic Complexity: Piperazine-ethanone coupling (common in ) suggests scalable routes, but benzo[d]thiazole incorporation may require specialized catalysts.
- Stability : Fully aromatic pyrazole systems (target compound) offer superior stability to pyrazolone tautomers .
Biological Activity
The compound 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone , with the CAS number 1013805-59-8, is a complex organic molecule that incorporates a benzo[d]thiazole moiety, a pyrazole ring, and a piperazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.5 g/mol. The structure features multiple functional groups that contribute to its biological activity:
- Benzo[d]thiazole : Known for its broad range of biological activities including antimicrobial and anticancer properties.
- Pyrazole : Exhibits anti-inflammatory, analgesic, and anticancer effects.
- Piperazine : Often incorporated into drugs for its ability to enhance solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone. For instance, derivatives containing thiazole and sulfonamide groups have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
A comparative study demonstrated that compounds with similar structural motifs exhibited zones of inhibition against various bacterial strains:
| Compound | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) | S. epidermidis (mm) |
|---|---|---|---|---|
| Isopropyl derivative | 8 | 8 | 9 | 6 |
| Other derivatives | 7.5 | 6 | — | 7 |
These results suggest that modifications to the core structure can enhance antibacterial efficacy .
Anticancer Potential
The pyrazole nucleus is recognized for its anticancer properties. Research indicates that compounds containing pyrazole rings can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. For example, studies have shown that certain pyrazole derivatives exhibit cytotoxic effects against human cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
The mechanisms through which 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The presence of the pyrazole ring may facilitate the activation of apoptotic pathways in cancer cells.
- Cell Penetration : The piperazine moiety enhances the ability of the compound to penetrate cellular membranes, increasing its bioavailability and efficacy .
Case Studies
Several studies have focused on related compounds to evaluate their biological activities:
- Antibacterial Studies : In a study evaluating thiazole derivatives, compounds were tested against multiple bacterial strains, demonstrating significant antibacterial activity attributed to their structural features .
- Anticancer Studies : Research on pyrazole derivatives has revealed promising results in inhibiting tumor growth in vitro, with some compounds showing effectiveness comparable to established anticancer drugs .
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of hydrazine derivatives with ketones. For example:
- Step 1: React benzo[d]thiazole-2-carbohydrazide with 5-isopropyl-1H-pyrazole-3-carbonyl chloride in glacial acetic acid under reflux (4–6 hours) to form the pyrazole-thiazole core .
- Step 2: Couple the intermediate with 1-(piperazin-1-yl)ethanone via nucleophilic acyl substitution, using DCM as a solvent and triethylamine as a base .
- Optimization: Adjust molar ratios (1:1.2 for hydrazine:ketone), use ethanol for recrystallization, and monitor purity via HPLC (≥95% purity threshold) .
Basic: Which spectroscopic methods effectively characterize this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., isopropyl CH₃ doublet at δ 1.2–1.4 ppm, benzothiazole aromatic protons at δ 7.5–8.3 ppm) .
- IR Spectroscopy: Carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and benzothiazole C=N (1600 cm⁻¹) validate key functional groups .
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 412.18) .
Basic: What in vitro models are suitable for initial pharmacological screening?
Methodological Answer:
- Enzyme Inhibition Assays: Use kinase or cyclooxygenase (COX) inhibition assays to evaluate target engagement .
- Cell-Based Models: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and anti-inflammatory activity in LPS-stimulated macrophages (IL-6/TNF-α ELISA) .
Advanced: How to design SAR studies for bioactivity optimization?
Methodological Answer:
- Variable Substituents: Systematically modify the benzothiazole (e.g., electron-withdrawing groups at position 6) and pyrazole (e.g., alkyl vs. aryl at position 5) .
- Metabolic Stability: Introduce fluorine atoms or methyl groups to reduce CYP450-mediated degradation (e.g., 5-isopropyl → 5-CF₃ for enhanced stability) .
Advanced: Which computational approaches predict binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (100 ns trajectories) .
- Pharmacophore Mapping: Identify critical hydrogen bonds (e.g., benzothiazole N→kinase hinge region) and hydrophobic pockets (isopropyl group) .
Advanced: How to resolve contradictions between in vitro and in vivo efficacy?
Methodological Answer:
- PK/PD Analysis: Measure plasma concentration-time profiles to assess bioavailability. If low, consider prodrug strategies (e.g., esterification of the ethanone group) .
- Experimental Controls: Use randomized block designs with split plots to account for biological variability (e.g., 4 replicates per condition) .
Advanced: What formulation strategies improve solubility?
Methodological Answer:
- Salt Formation: Convert the free base to a hydrochloride salt (enhances aqueous solubility by 10–50×) .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (150–200 nm size) to increase dissolution rate .
Advanced: Which enzyme assays elucidate the mechanism of action?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
